
1-Acetamido-2,2,2-trichloroethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetamido-2,2,2-trichloroethyl benzoate is an organic compound with the molecular formula C11H10Cl3NO3 It is known for its unique chemical structure, which includes an acetamido group, a trichloroethyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetamido-2,2,2-trichloroethyl benzoate typically involves the reaction of 1-acetamido-2,2,2-trichloroethanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetamido-2,2,2-trichloroethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Benzoic acid and 1-acetamido-2,2,2-trichloroethanol.
Oxidation and Reduction Products: Corresponding oxides or reduced derivatives.
Applications De Recherche Scientifique
1-Acetamido-2,2,2-trichloroethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Acetamido-2,2,2-trichloroethyl benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Acetamido-2,2,2-trichloroethanol: Shares the trichloroethyl and acetamido groups but lacks the benzoate ester.
Benzyl benzoate: Contains the benzoate ester but lacks the trichloroethyl and acetamido groups.
Trichloroacetic acid: Contains the trichloroethyl group but lacks the acetamido and benzoate ester groups.
Uniqueness: 1-Acetamido-2,2,2-trichloroethyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the acetamido and trichloroethyl groups, along with the benzoate ester, makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
113236-24-1 |
|---|---|
Formule moléculaire |
C11H10Cl3NO3 |
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
(1-acetamido-2,2,2-trichloroethyl) benzoate |
InChI |
InChI=1S/C11H10Cl3NO3/c1-7(16)15-10(11(12,13)14)18-9(17)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,15,16) |
Clé InChI |
QJKQYFDQOVFLAP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


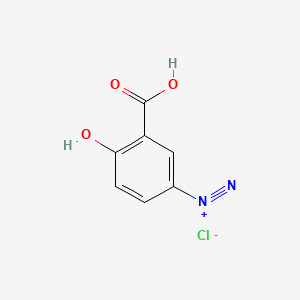
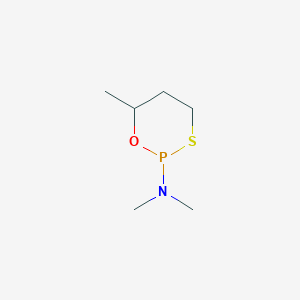
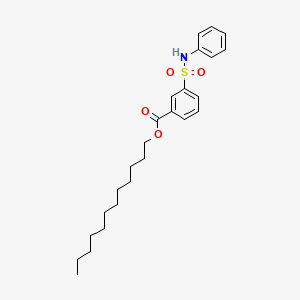
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)

![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)
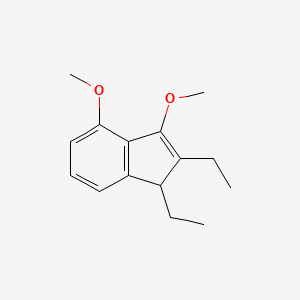

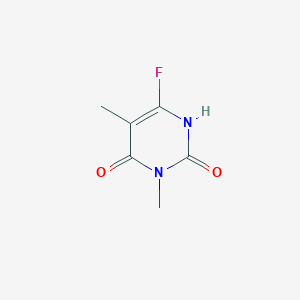
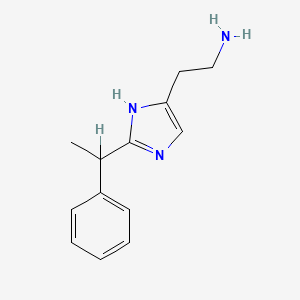


![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)

